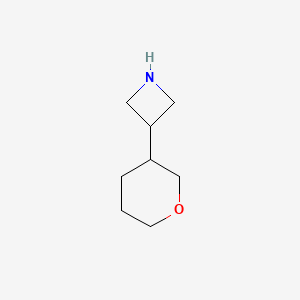
3-(Oxan-3-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxan-3-yl)azetidine is a heterocyclic compound that features both an azetidine ring and an oxetane ring. Azetidines are four-membered nitrogen-containing rings, while oxetanes are four-membered oxygen-containing rings. These structures are known for their significant ring strain, which imparts unique reactivity and stability properties. The combination of these two rings in a single molecule makes this compound an interesting subject for research in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-3-yl)azetidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines and oxetanes. Another method involves the use of bis-triflates of 2-substituted-1,3-propanediols, which are alkylated with primary amines to form azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxan-3-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce azetidine derivatives with different substituents.
Aplicaciones Científicas De Investigación
3-(Oxan-3-yl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Oxan-3-yl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine and oxetane rings makes the compound highly reactive, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity and stability properties.
Oxetane: A four-membered oxygen-containing ring known for its ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-(Oxan-3-yl)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure imparts distinct reactivity and stability properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-(oxan-3-yl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(6-10-3-1)8-4-9-5-8/h7-9H,1-6H2 |
Clave InChI |
XGTNEGFUCRZLOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)

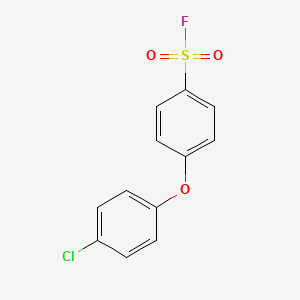
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
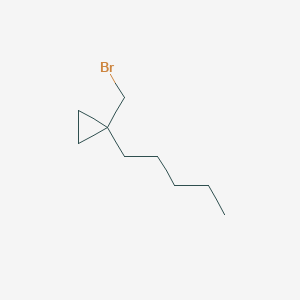

![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
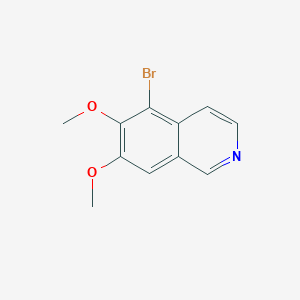

![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
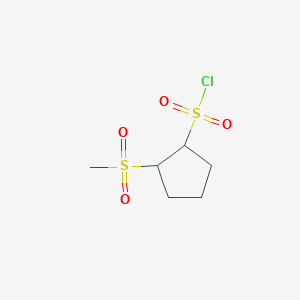
![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
